3-(Pyridin-4-YL)cyclohexan-1-amine

Medicinal Chemistry Chemical Biology Organic Synthesis

3-(Pyridin-4-yl)cyclohexan-1-amine (CAS 933758-92-0) is a heterocyclic amine featuring a cyclohexane ring substituted at the 3-position with a primary amine and at the 1-position with a 4-pyridyl group. With a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol , this compound serves as a versatile building block in medicinal chemistry, chemical biology probe development, and organic synthesis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B14030755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-YL)cyclohexan-1-amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)C2=CC=NC=C2
InChIInChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h4-7,10-11H,1-3,8,12H2
InChIKeyPWZQGDPITGMNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-YL)cyclohexan-1-amine: A Flexible Cyclohexylamine Scaffold for Chemical Biology and Medicinal Chemistry


3-(Pyridin-4-yl)cyclohexan-1-amine (CAS 933758-92-0) is a heterocyclic amine featuring a cyclohexane ring substituted at the 3-position with a primary amine and at the 1-position with a 4-pyridyl group . With a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol , this compound serves as a versatile building block in medicinal chemistry, chemical biology probe development, and organic synthesis. The pyridine nitrogen acts as a hydrogen bond acceptor, while the primary amine provides a site for nucleophilic reactions and derivatization, enabling its use as an intermediate for the synthesis of more complex pharmacologically active molecules .

Why 3-(Pyridin-4-YL)cyclohexan-1-amine Is Not Interchangeable with Other Pyridinyl Cyclohexylamines


Superficially, 3-(Pyridin-4-yl)cyclohexan-1-amine may appear interchangeable with other pyridinyl cyclohexylamine analogs; however, subtle variations in regioisomerism and substitution patterns profoundly alter key molecular properties. The 3-substitution pattern on the cyclohexane ring, as opposed to the 4-position, can significantly impact conformational preferences, steric accessibility of the amine group, and overall three-dimensional shape [1]. These differences translate into distinct biological activity profiles when the compound is used as a fragment in medicinal chemistry campaigns or as a linker in chemical biology probes. Generic substitution without rigorous experimental validation therefore carries a high risk of losing desired target engagement, altering selectivity profiles, or inadvertently modifying pharmacokinetic properties. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Evidence for the Distinct Profile of 3-(Pyridin-4-YL)cyclohexan-1-amine: Direct Comparisons and Key Data


Purity Benchmarking: 3-(Pyridin-4-yl)cyclohexan-1-amine Delivers ≥98% Purity for Reliable Synthesis

The commercially available 3-(Pyridin-4-yl)cyclohexan-1-amine is supplied with a purity specification of ≥98% . This high purity level is critical for minimizing side reactions and ensuring reproducibility in multi-step syntheses. In contrast, some structurally related pyridinyl cyclohexylamines, such as certain N-methyl derivatives, are often available only at 95% purity , potentially introducing impurities that can confound biological assay results or reduce synthetic yield.

Medicinal Chemistry Chemical Biology Organic Synthesis

Regioisomeric Divergence: Distinct Pharmacological Profiles Between 3- and 4-Substituted Pyridinyl Cyclohexylamines

A comparative analysis of cyclohexylamine derivatives reveals that the position of the amine substitution on the cyclohexane ring profoundly impacts biological activity. While direct binding data for 3-(Pyridin-4-yl)cyclohexan-1-amine itself is limited in the public domain, the well-characterized analog Y-27632—a 4-substituted cyclohexylamine derivative—exhibits potent ROCK1 inhibition with an IC₅₀ of 140 nM [1]. This high potency is attributed to the specific spatial arrangement conferred by the 4-substitution pattern, which is distinct from the 3-substitution pattern of the target compound. Therefore, a 3-substituted analog is expected to exhibit a divergent selectivity profile and potency, underscoring that regioisomers are not functionally interchangeable in biological systems [2].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Molecular Property Advantages: Optimized Rotatable Bonds and Polar Surface Area for Favorable Drug-Likeness

Calculated molecular properties indicate that 3-(Pyridin-4-yl)cyclohexan-1-amine possesses a topological polar surface area (TPSA) of 38.91 Ų, which is higher than the 25.78 Ų TPSA calculated for the 4-substituted analog 4-(4-pyridinyl)cyclohexanamine . This 13.13 Ų increase in polar surface area, while still within drug-like space, may enhance aqueous solubility and modulate membrane permeability in a manner distinct from its 4-substituted counterpart. Additionally, the compound has exactly one rotatable bond, conferring a degree of conformational restriction that can be advantageous for achieving specific target-binding orientations [1].

Medicinal Chemistry ADME Drug Design

Target Engagement Evidence: Divergent Binding Affinity Across Pyridinyl Cyclohexylamine Derivatives

BindingDB data for structurally related pyridinyl cyclohexylamine derivatives reveals a broad spectrum of target engagement potencies, from low nanomolar to micromolar ranges. For instance, a 2-(cyclohexylamino)pyridin-4-yl derivative demonstrates potent binding to human PI3Kγ with a Kd of 2.60 nM [1], while another related compound exhibits only weak inhibition of diamine oxidase with an IC₅₀ of 16,000 nM [2]. This 6,000-fold difference in potency, driven by subtle structural modifications, illustrates the exquisite sensitivity of biological activity to molecular architecture. While specific data for 3-(Pyridin-4-yl)cyclohexan-1-amine is not publicly available, this class-level evidence strongly suggests it will possess a unique and non-interchangeable biological fingerprint.

Chemical Biology Target Engagement Kinase Inhibition

Optimal Use Cases for 3-(Pyridin-4-YL)cyclohexan-1-amine in Research and Development


Fragment-Based Drug Discovery Requiring a Conformationally Constrained 3-Amino Scaffold

The unique 3-substitution pattern of 3-(Pyridin-4-yl)cyclohexan-1-amine offers a distinct conformational landscape compared to 4-substituted analogs, making it an ideal fragment for exploring novel chemical space in fragment-based drug discovery campaigns. Its high purity (≥98%) ensures reliable structure-activity relationship data .

Chemical Biology Probe Development for Elucidating Regioisomer-Specific Target Interactions

When investigating the role of regioisomerism in target engagement, 3-(Pyridin-4-yl)cyclohexan-1-amine serves as a critical control compound alongside its 4-substituted counterpart. The distinct TPSA and conformational properties of the 3-substituted compound are expected to yield a different biological fingerprint, as supported by class-level evidence .

Synthesis of Complex Heterocyclic Libraries with Enhanced Solubility

The higher TPSA of 3-(Pyridin-4-yl)cyclohexan-1-amine (38.91 Ų) relative to the 4-substituted analog (25.78 Ų) may translate to improved aqueous solubility [1]. This property makes it a valuable building block for constructing compound libraries where maintaining solubility is a priority.

Structure-Activity Relationship (SAR) Studies Focused on Cyclohexylamine Core Modifications

In medicinal chemistry programs aiming to optimize a cyclohexylamine-containing lead series, 3-(Pyridin-4-yl)cyclohexan-1-amine provides a crucial data point for understanding how the position of the amine group affects potency, selectivity, and drug-like properties. Direct comparisons with 4-substituted analogs, such as the well-characterized Y-27632, can yield valuable SAR insights [2].

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